Momelotinib-d8 -

Momelotinib-d8

Catalog Number: EVT-12538650
CAS Number:
Molecular Formula: C23H22N6O2
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of momelotinib-d8 involves several key steps that leverage deuterium labeling to enhance the compound's stability and metabolic profile. One notable synthesis method is based on nucleophilic addition reactions involving deuterated starting materials. This approach not only simplifies the synthetic route but also improves yield and purity.

Technical details include:

  • Starting Materials: Deuterated analogs of key precursors are utilized to introduce deuterium at specific positions within the molecule.
  • Reagents: Common reagents in the synthesis include bases and catalysts that facilitate the nucleophilic addition.
  • Yield Optimization: Reaction conditions such as temperature, time, and solvent choice are optimized to maximize yield while maintaining structural integrity .
Molecular Structure Analysis

Momelotinib-d8 shares a similar molecular structure with its parent compound, momelotinib, but incorporates deuterium atoms which influence its physicochemical properties. The molecular formula for momelotinib is C19H20D8N4O3C_{19}H_{20}D_8N_4O_3.

Structural Data

  • Molecular Weight: Approximately 400.5 g/mol (with deuterium).
  • Key Functional Groups: The structure features amine groups, aromatic rings, and a carbonyl functional group which are critical for its biological activity.
  • 3D Structure: Computational modeling suggests that the introduction of deuterium may stabilize certain conformations of the molecule, potentially enhancing binding affinity to its targets .
Chemical Reactions Analysis

Momelotinib-d8 undergoes various chemical reactions typical for small-molecule inhibitors. These include:

  • Binding Interactions: The compound acts as an ATP-competitive inhibitor, binding to the active sites of Janus kinases and activin receptors.
  • Metabolic Pathways: It is metabolized primarily by cytochrome P450 enzymes, with deuteration potentially altering metabolic rates compared to non-deuterated forms.

Technical details on reactions include:

  • Inhibition Assays: In vitro assays demonstrate its ability to inhibit JAK1 and JAK2 activity effectively, with half-maximal inhibitory concentrations (IC50) reported in nanomolar ranges.
  • Stability Tests: Deuteration may enhance stability against metabolic degradation, allowing for prolonged therapeutic effects .
Mechanism of Action

Momelotinib-d8 exerts its therapeutic effects through multiple mechanisms:

  • JAK/STAT Pathway Inhibition: By inhibiting Janus kinases, it disrupts downstream signaling pathways involved in cell proliferation and survival.
  • ACVR1 Inhibition: It also inhibits activin A receptor type 1 signaling, which plays a critical role in regulating hepcidin levels—a key factor in iron metabolism.

Process Data

The compound's action leads to decreased hepcidin expression, resulting in increased iron availability and improved erythropoiesis in patients with myelofibrosis. Clinical studies have shown significant improvements in hemoglobin levels and reductions in transfusion dependence among treated patients .

Physical and Chemical Properties Analysis

The physical and chemical properties of momelotinib-d8 are influenced by its molecular structure:

  • Solubility: Likely soluble in organic solvents; solubility in aqueous environments may be limited due to hydrophobic regions.
  • Stability: Enhanced stability compared to non-deuterated counterparts due to isotopic substitution.
  • Melting Point: Specific melting point data may vary but is generally expected to be higher due to increased intermolecular interactions from deuteration.

Relevant data suggests that these properties contribute positively to its pharmacokinetic profile, including absorption rates and bioavailability .

Applications

Momelotinib-d8 is primarily investigated for its use in treating myelofibrosis and related anemias. Its dual action—targeting both JAK pathways and activin receptors—positions it as a promising candidate for patients who have not responded adequately to existing therapies.

Scientific Uses

  • Clinical Trials: Ongoing studies aim to establish its efficacy compared to standard treatments like ruxolitinib.
  • Research Applications: Investigations into its mechanism may provide insights into broader applications for other hematological disorders or conditions characterized by dysregulated iron metabolism .

Properties

Product Name

Momelotinib-d8

IUPAC Name

N-(cyanomethyl)-4-[2-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C23H22N6O2

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2,15D2,16D2

InChI Key

ZVHNDZWQTBEVRY-DBVREXLBSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Isomeric SMILES

[2H]C1(C(OC(C(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.